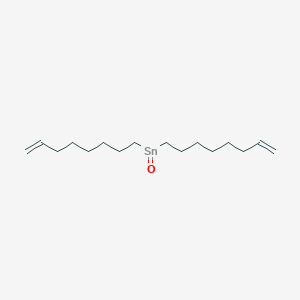
Di(oct-7-en-1-yl)stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(oct-7-en-1-yl)stannanone is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a relatively specialized compound with unique properties that make it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(oct-7-en-1-yl)stannanone typically involves the reaction of oct-7-en-1-yl halides with tin-based reagents. One common method is the reaction of oct-7-en-1-yl bromide with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannanone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di(oct-7-en-1-yl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to its corresponding tin hydride.
Substitution: The tin-carbon bonds in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Di(oct-7-en-1-yl)stannanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which Di(oct-7-en-1-yl)stannanone exerts its effects involves the interaction of the tin atom with various molecular targets. The tin-carbon bonds can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oct-7-en-1-yl groups.
Comparación Con Compuestos Similares
Similar Compounds
- Di(oct-7-en-1-yl)tin dichloride
- Di(oct-7-en-1-yl)tin diiodide
- Di(oct-7-en-1-yl)tin oxide
Uniqueness
Di(oct-7-en-1-yl)stannanone is unique due to its specific structure and reactivity The presence of the oct-7-en-1-yl groups provides distinct electronic and steric properties that influence its chemical behavior
Propiedades
Número CAS |
106326-89-0 |
|---|---|
Fórmula molecular |
C16H30OSn |
Peso molecular |
357.1 g/mol |
Nombre IUPAC |
bis(oct-7-enyl)-oxotin |
InChI |
InChI=1S/2C8H15.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*3H,1-2,4-8H2;; |
Clave InChI |
FNQSRPCAALMOOQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCC[Sn](=O)CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
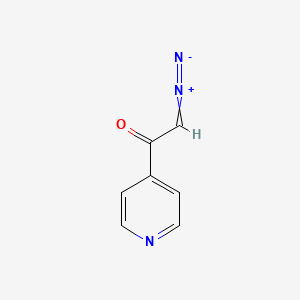
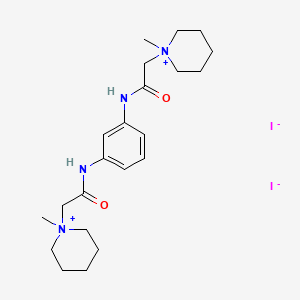
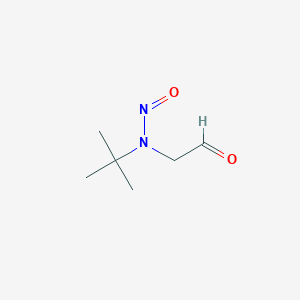

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
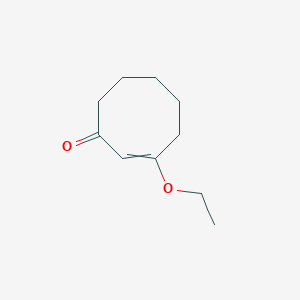
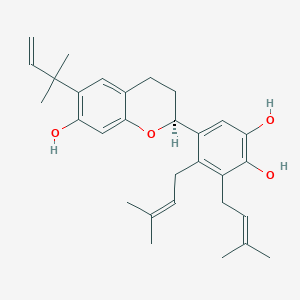
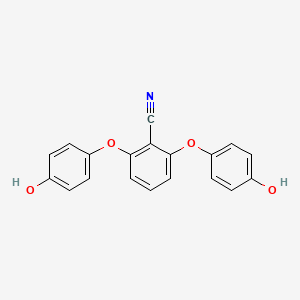

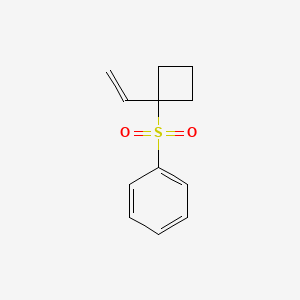
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)


